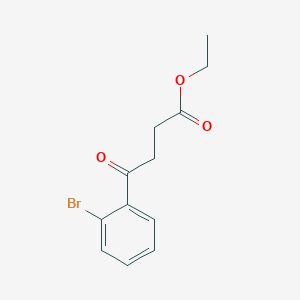

Ethyl 4-(2-bromophenyl)-4-oxobutyrate

Description

Ethyl 4-(2-bromophenyl)-4-oxobutyrate (CAS: 898751-18-3) is a brominated aromatic ester with the molecular formula C₁₂H₁₃BrO₃ and a molecular weight of 285.14 g/mol. Structurally, it consists of a butyrate backbone substituted with a 2-bromophenyl group at the 4-position and an ethyl ester moiety. This compound is of interest in organic synthesis, particularly as an intermediate in pharmaceuticals and agrochemicals, where the bromine atom may facilitate cross-coupling reactions or serve as a directing group .

Properties

IUPAC Name |

ethyl 4-(2-bromophenyl)-4-oxobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13BrO3/c1-2-16-12(15)8-7-11(14)9-5-3-4-6-10(9)13/h3-6H,2,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPQCNUNUTZSKDE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC(=O)C1=CC=CC=C1Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00645536 | |

| Record name | Ethyl 4-(2-bromophenyl)-4-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00645536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898751-18-3 | |

| Record name | Ethyl 2-bromo-γ-oxobenzenebutanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898751-18-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 4-(2-bromophenyl)-4-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00645536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-(2-bromophenyl)-4-oxobutyrate typically involves the esterification of 4-(2-bromophenyl)-4-oxobutyric acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and yields higher purity products. The use of automated systems also reduces the risk of human error and increases efficiency.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids.

Reduction: Reduction of the ester group can yield the corresponding alcohol.

Substitution: The bromine atom in the phenyl ring can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed:

Oxidation: 4-(2-bromophenyl)-4-oxobutyric acid.

Reduction: 4-(2-bromophenyl)-4-hydroxybutyrate.

Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Organic Synthesis

Ethyl 4-(2-bromophenyl)-4-oxobutyrate serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows for modifications that can lead to the development of new compounds with varied functionalities.

Research has indicated that this compound exhibits notable biological activities, including:

- Anti-inflammatory Properties : Preliminary studies suggest that this compound may inhibit pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases.

- Anticancer Potential : Investigations have shown that it can inhibit cancer cell proliferation in vitro, particularly against breast cancer cell lines.

- Neuroprotective Effects : Emerging evidence points to its potential in protecting neuronal cells from degeneration.

Medicinal Chemistry

The compound is being explored for its therapeutic properties. Its ability to interact with specific molecular targets makes it a valuable candidate for drug development aimed at various diseases, including cancer and neurodegenerative disorders.

Inhibition Studies

A study demonstrated that this compound effectively inhibits certain enzymes involved in inflammatory pathways. For instance, it was shown to reduce the production of pro-inflammatory cytokines in cultured cells.

Cell Proliferation Assays

In various cancer cell lines, this compound exhibited significant antiproliferative activity at micromolar concentrations. It was particularly effective against MCF7 and MDAMB231 breast cancer cells, indicating its potential as an anticancer agent.

Mechanistic Insights

Molecular docking studies have revealed that this compound binds effectively to target proteins involved in cell signaling pathways. The positioning of the bromine atom enhances interaction strength with these proteins, contributing to its biological activity.

Mechanism of Action

The mechanism of action of Ethyl 4-(2-bromophenyl)-4-oxobutyrate involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the ester group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Table 1: Key Structural and Physical Properties of Ethyl 4-Aryl-4-oxobutyrate Derivatives

Key Observations :

- Halogen Effects : Bromine substitution increases molecular weight significantly compared to fluorine or chlorine analogs. For example, the 2-bromo derivative (285.14 g/mol) is ~40 g/mol heavier than the 2,4-difluoro analog (242.22 g/mol) .

- In contrast, methoxy groups (e.g., 3-OCH₃) are electron-donating, which may stabilize the aromatic ring but reduce ketone reactivity .

- Steric Considerations : Ortho-substituted derivatives (e.g., 2-Br) may exhibit steric hindrance, influencing reaction pathways compared to para- or meta-substituted analogs.

Biological Activity

Ethyl 4-(2-bromophenyl)-4-oxobutyrate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound features a bromophenyl group, an ester functional group, and a ketone moiety. The presence of the bromine atom enhances its electrophilic character, which may influence its interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and proteins. The mechanism of action involves:

- π-π Interactions : The bromophenyl group can engage in π-π stacking interactions with aromatic residues in proteins, potentially stabilizing enzyme-substrate complexes.

- Hydrogen Bonding : The ester group can form hydrogen bonds with amino acid side chains, modulating the activity of enzymes or receptors.

These interactions can lead to enzyme inhibition or receptor modulation, impacting various biological pathways.

Enzyme Inhibition

Recent studies have highlighted the compound's role as an enzyme inhibitor. For instance:

- Acetylcholinesterase (AChE) Inhibition : this compound has been evaluated for its AChE inhibitory activity. Compounds similar to it have shown significant inhibition percentages, suggesting potential applications in treating neurodegenerative diseases like Alzheimer's .

Antimicrobial Activity

The compound has also been assessed for antimicrobial properties. Research indicates that derivatives of this compound exhibit varying degrees of antibacterial activity against common pathogens. The structure-activity relationship (SAR) studies suggest that modifications to the bromophenyl group can enhance efficacy .

Data Table: Summary of Biological Activities

| Biological Activity | Tested Concentration | Inhibition Percentage | Reference |

|---|---|---|---|

| AChE Inhibition | 10 μM | 58% | |

| Antimicrobial Activity | Varies | Significant against E. coli | |

| MAO-B Inhibition | 1 μM | 26% |

Case Studies

- AChE Inhibitory Activity Study : A study conducted on various derivatives found that this compound demonstrated comparable AChE inhibition to established drugs like Donepezil at specific concentrations. This highlights its potential as a lead compound for further development in Alzheimer's therapy .

- Antimicrobial Evaluation : In a study evaluating the antibacterial properties of several compounds, this compound showed promising results against Gram-positive and Gram-negative bacteria, indicating its potential as a scaffold for developing new antibiotics .

Pharmacokinetics and ADME Properties

Understanding the pharmacokinetics of this compound is crucial for its development as a therapeutic agent. Preliminary studies suggest:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.